

"IUPAC name for DPEPO"

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Compound of Interest

Compound Name:	<i>Bis[2- [(oxo)diphenylphosphino]phenyl] Ether</i>
CAS No.:	808142-23-6
Cat. No.:	B1446799

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An In-depth Technical Guide to (Oxybis(2,1-phenylene))bis(diphenylphosphine oxide) (DPEPO) for Advanced Research Applications

Introduction

In the rapidly advancing field of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs) is fundamentally dependent on the quality and functionality of the constituent molecular materials. Among these, Bis[2-(diphenylphosphino)phenyl]ether oxide, commonly known by its acronym DPEPO, has emerged as a cornerstone material, particularly in the development of high-efficiency blue emitter systems.^[1] This guide, intended for researchers, chemists, and materials scientists, provides a comprehensive technical overview of DPEPO, focusing on its precise chemical identity, physicochemical properties, synthesis, and critical functions in state-of-the-art electronic devices. As a Senior Application Scientist, the following narrative synthesizes established data with mechanistic insights to explain not just the protocols but the causality behind its exceptional performance.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure is paramount for interpreting its properties and reactivity. DPEPO is often referred to by its common name, which can sometimes obscure its precise structural arrangement.

- Common Name: Bis[2-(diphenylphosphino)phenyl] ether oxide
- Acronym: DPEPO
- CAS Number: 808142-23-6[1][2]
- Molecular Formula: C₃₆H₂₈O₃P₂[2]
- Molecular Weight: 570.55 g/mol [1][2]

Systematic IUPAC Name and Structural Elucidation

The common name for DPEPO provides a descriptive account of its components, but a systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) offers an unambiguous structural definition. The preferred IUPAC name for DPEPO is (Oxybis(2,1-phenylene))bis(diphenylphosphine oxide).

Let's deconstruct this name to understand the structure:

- (Oxybis(2,1-phenylene)): This central part of the name describes the core backbone. "Oxy" indicates an ether oxygen atom. "bis(2,1-phenylene)" signifies that this oxygen bridges two benzene rings (phenylene groups). The locants "2,1" indicate that the ether linkage is at position 1 of each ring, and the rest of the molecule is connected at position 2.
- bis(diphenylphosphine oxide): This part describes the two identical substituents attached to the phenylene rings. Each substituent is a diphenylphosphine oxide group, which consists of a phosphorus atom double-bonded to an oxygen atom (P=O) and also single-bonded to two phenyl groups.

It is crucial to distinguish DPEPO from its non-oxidized precursor, Bis[(2-diphenylphosphino)phenyl] ether, known as DPEphos (CAS 166330-10-5).[3] DPEphos is a widely used diphosphine ligand in catalysis, whereas DPEPO's properties are tailored for

optoelectronic applications.^{[3][4]} The oxidation of the phosphine groups to phosphine oxides is what imparts the specific electronic properties required for OLED applications.

Caption: Chemical structure of DPEPO.

Physicochemical Properties

The efficacy of DPEPO in electronic devices stems directly from its unique combination of thermal, optical, and electronic properties. The sterically bulky diphenylphosphine oxide groups confer high thermal stability and a rigid, amorphous morphology, which is critical for creating stable thin films in vacuum deposition processes.

Property	Value	Significance in Application
Appearance	White powder/crystals	High purity solid suitable for high-vacuum thermal evaporation.[2]
Melting Point (T _m)	176 - 177 °C	Indicates good thermal stability for device operation and fabrication.[2]
Decomposition Temp (T _d)	>320 °C (TGA, 0.5% weight loss)	High thermal stability prevents degradation during vacuum deposition and device operation, ensuring longevity. [1]
HOMO Energy Level	~6.1 eV	Deep HOMO level creates a high energy barrier for holes, making it an effective hole-blocking material.[1][2]
LUMO Energy Level	~2.0 eV	Suitable LUMO level facilitates efficient electron injection and transport from the cathode/adjacent layers.[1][2]
Triplet Energy (T ₁)	~3.0 eV	High triplet energy is essential for hosting blue emitters, preventing triplet exciton quenching on the host.[1]
Absorption (λ _{max})	388 nm (in CH ₂ Cl ₂)	Indicates a wide optical bandgap.[1]
Fluorescence (λ _{em})	311 nm (in CH ₂ Cl ₂)	High-energy emission further confirms its suitability as a host for lower-energy (e.g., blue) emitters.[1]

Synthesis and Purification

The synthesis of DPEPO is a straightforward oxidation reaction from its diphosphine precursor, DPEphos. The availability of a reliable synthetic route is key to its widespread use in research and manufacturing.

Synthetic Protocol: Oxidation of DPEphos

This protocol describes the laboratory-scale synthesis of DPEPO from DPEphos. The primary transformation is the oxidation of the phosphorus(III) centers to phosphorus(V) oxide centers.

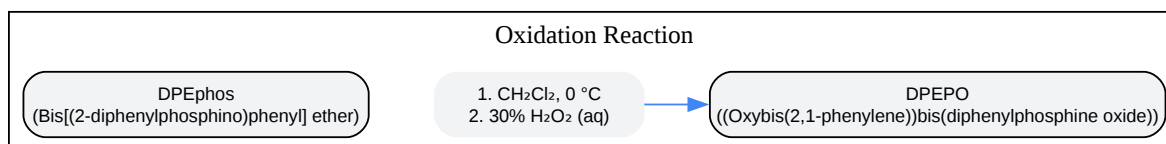
Materials:

- Bis[(2-diphenylphosphino)phenyl] ether (DPEphos)
- Dichloromethane (DCM), anhydrous
- 30% Hydrogen peroxide (H₂O₂) solution
- Magnesium sulfate (MgSO₄), anhydrous
- Distilled water
- Hexane

Procedure:

- **Dissolution:** Dissolve the starting material, DPEphos (e.g., 5.0 g, 9.3 mmol), in 100 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.^[5]
- **Cooling:** Place the flask in an ice bath to cool the solution to 0 °C. This is critical to control the exothermicity of the oxidation reaction.
- **Oxidation:** Slowly add 30% hydrogen peroxide solution (e.g., 4.0 mL, a significant molar excess) dropwise to the stirred solution.^[5] Maintain the temperature at 0 °C during the addition.
- **Reaction:** Continue stirring the reaction mixture in the ice bath for approximately 4 hours to ensure complete oxidation.^[5]

- Quenching & Extraction: After the reaction is complete, quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.[5]
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude solid product.[5]
- Purification: Purify the crude solid by reprecipitation from a solvent system like hexane to yield DPEPO as a white powder.[5] For applications in organic electronics, further purification is mandatory.



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Caption: Synthesis of DPEPO via oxidation of DPEphos.

The Critical Role of Sublimation

For use in OLEDs, material purity is non-negotiable. Impurities can act as charge traps or non-radiative recombination centers, severely degrading device efficiency, color purity, and operational lifetime. Therefore, after initial purification, DPEPO is subjected to gradient sublimation under high vacuum. This process separates the target molecule from any residual solvents, reagents, or synthetic byproducts, yielding material with purity levels often exceeding 99.0% as verified by HPLC.[1][2]

Multifaceted Roles in Organic Light-Emitting Diodes (OLEDs)

DPEPO's unique electronic structure allows it to perform several critical functions within an OLED device stack, making it a highly versatile and valuable material.

Host Material for Thermally Activated Delayed Fluorescence (TADF) Emitters

DPEPO is one of the most popular host materials for blue TADF emitters.^[1] The causality for its success lies in two key properties:

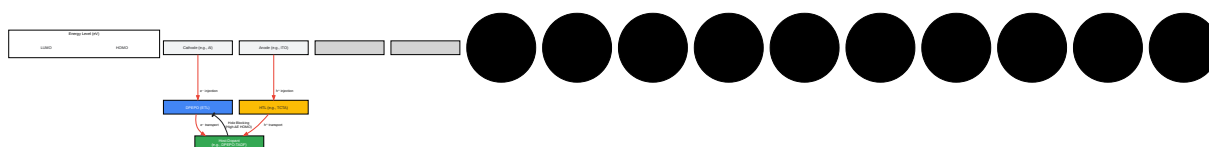
- **High Triplet Energy ($T_1 \approx 3.0$ eV):** For efficient energy transfer, the host material must have a higher triplet energy than the guest (emitter) molecule. DPEPO's high T_1 prevents the back-transfer of energy from the emitter's triplet state to the host, ensuring that excitons remain confined on the emitter and can undergo the reverse intersystem crossing (RISC) process that is characteristic of TADF.^[1]
- **Wide Energy Gap:** The large energy gap between its HOMO and LUMO levels ensures that DPEPO is electronically "invisible" to the excitons, providing a stable matrix that prevents aggregation of emitter molecules and minimizes concentration quenching.

Electron Transport Layer (ETL)

The diphenylphosphine oxide (DPPO) moieties are electron-withdrawing, which lowers the LUMO energy level of the DPEPO molecule.^[1] This positioning of the LUMO (~ 2.0 eV) facilitates efficient injection of electrons from the cathode or an adjacent electron-injection layer. Its molecular structure also supports good electron mobility, ensuring that electrons can traverse the ETL with minimal resistance to reach the emissive layer for recombination.

Hole Blocking Layer (HBL)

Complementing its electron-transporting properties is DPEPO's ability to block holes. Its very deep HOMO energy level (~ 6.1 eV) creates a significant energy barrier for holes attempting to migrate from the emissive layer towards the cathode.^[1] This confinement of both electrons and holes within the emissive layer is a self-validating system for high efficiency: it maximizes the probability of their recombination, thereby increasing the internal quantum efficiency of the OLED.



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Caption: Energy level diagram of a TADF-OLED using DPEPO.

Experimental Protocol: Fabrication of a Multilayer TADF-OLED

This section provides a representative workflow for the fabrication of a deep-blue TADF-OLED using DPEPO as both a host and an electron-transport/hole-blocking layer, based on established device architectures.^{[1][6][7]} All steps are performed in a high-vacuum thermal evaporation system ($<10^{-6}$ Torr).

1. Substrate Preparation: a. Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol (15 minutes each).^[6] c. Dry the substrates with a nitrogen gun

and then treat with UV-Ozone for 15 minutes to improve the work function of the ITO and remove organic residues.

2. Hole Injection Layer (HIL) Deposition: a. Transfer the cleaned substrates into the vacuum chamber. b. Deposit a 40 nm layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) via spin-coating, followed by annealing. Alternatively, for a fully vacuum-deposited device, evaporate a material like HATCN (5 nm).[1][6]

3. Hole Transport Layer (HTL) Deposition: a. Evaporate a 10 nm layer of Tris(4-carbazoyl-9-ylphenyl)amine (TCTA).[6] Deposition rate: $\sim 1\text{-}2 \text{ \AA/s}$.

4. Emissive Layer (EML) Deposition: a. Co-evaporate DPEPO as the host and a blue TADF emitter (e.g., DMOC-DPS) as the dopant.[6][7] b. The typical doping concentration is 10 wt.%. [6][7] c. Deposit a 20 nm thick layer. The deposition rates must be carefully controlled to achieve the desired doping ratio (e.g., 1.8 \AA/s for DPEPO and 0.2 \AA/s for the dopant).

5. Electron Transport & Hole Blocking Layer Deposition: a. Evaporate a 10 nm layer of pure DPEPO directly onto the EML. This layer serves as both an ETL and an HBL.[1]

6. Electron Injection Layer (EIL) Deposition: a. Evaporate a thin (0.5 - 2 nm) layer of an electron-injecting material such as Lithium Fluoride (LiF) or Cesium Carbonate (Cs_2CO_3).[1][6]

7. Cathode Deposition: a. Deposit a 100-150 nm layer of Aluminum (Al) to serve as the cathode.[1][6]

8. Encapsulation: a. Immediately transfer the completed device to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air or moisture. b. Encapsulate the device using a glass lid and UV-cured epoxy resin to protect the organic layers from degradation.

Conclusion

(Oxybis(2,1-phenylene))bis(diphenylphosphine oxide), or DPEPO, is a quintessential example of rational molecular design for high-performance organic electronics. Its robust thermal stability, wide energy gap, and precisely tuned electronic energy levels allow it to function effectively and simultaneously as a host, electron transporter, and hole blocker. This multifaceted nature not only enhances device efficiency and stability but also simplifies device architecture. For researchers and developers in the OLED field, a thorough understanding of

DPEPO's properties and the causality behind its performance is essential for innovating the next generation of displays and lighting technologies.

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